(R)-Isomucronulatol (R)-Isomucronulatol Isomucronulatol is an ether and a member of flavonoids.
Isomucronulatol is a natural product found in Robinia pseudoacacia, Colutea arborescens, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 64474-51-7
VCID: VC0191600
InChI: InChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3
SMILES: COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC
Molecular Formula: C17H18O5
Molecular Weight: 302.32 g/mol

(R)-Isomucronulatol

CAS No.: 64474-51-7

Cat. No.: VC0191600

Molecular Formula: C17H18O5

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

(R)-Isomucronulatol - 64474-51-7

CAS No. 64474-51-7
Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
IUPAC Name 3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Standard InChI InChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3
Standard InChI Key NQRBAPDEZYMKFL-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC
Canonical SMILES COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC
Melting Point 152 - 153 °C

Chemical Properties and Structure

(R)-Isomucronulatol (CAS Registry Number 64474-51-7) is a flavonoid compound with the molecular formula C17H18O5 and a molecular mass of 302.32 g/mol . The compound has a melting point of 152-153 °C, which is characteristic of its crystalline structure . Its chemical structure features a hydroxylated benzopyran framework with methoxy substituents, contributing to its biological activities.

Chemical Identifiers

The compound is recognized through several standard chemical identifiers, as detailed in Table 1.

PropertyValue
CAS Registry Number64474-51-7
Molecular FormulaC17H18O5
Molecular Mass302.32 g/mol
Melting Point152-153 °C
Relative Density1.279 g/cm³ at 20°C
InChIInChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m0/s1
InChIKeyNQRBAPDEZYMKFL-NSHDSACASA-N
SMILESOC1=C([C@H]2CC=3C(OC2)=CC(O)=CC3)C=CC(OC)=C1OC

Table 1: Chemical identifiers and physical properties of (R)-Isomucronulatol .

Alternative Nomenclature

The compound is also known by several other systematic names that describe its chemical structure:

  • 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-3,4-dimethoxyphenyl)-, (3R)-

  • (3R)-3,4-Dihydro-3-(2-hydroxy-3,4-dimethoxyphenyl)-2H-1-benzopyran-7-ol

  • (-)-Isomucronulatol

Natural Sources and Extraction

(R)-Isomucronulatol is a bioactive compound that can be isolated from several medicinal plants. It represents an important phytochemical constituent with potential therapeutic applications.

Plant Sources

The compound has been identified in several plants with traditional medicinal uses:

  • Astragalus membranaceus

  • Sophora japonica

  • Sclerotium tigrinum

  • Glycyrrhiza glabra (licorice)

These plants have been used in traditional medicine systems for centuries, with modern research now identifying specific bioactive compounds like (R)-Isomucronulatol that may contribute to their therapeutic effects.

Extraction and Isolation Methods

Research on isomucronulatol and its derivatives has employed various extraction methods. In one notable study, researchers isolated isomucronulatol 7-O-β-d-glucoside (IMG) as one of the bioactive components from a natural product mixture called Ryupunghwan (RPH) . The isolation process typically involves:

  • Initial extraction with organic solvents

  • Fractionation using column chromatography

  • Further purification using techniques such as silica gel chromatography

  • Structure confirmation via spectroscopic methods (ESI-MS, 1H-NMR, and 13C-NMR)

The purification process can be complex, often involving multiple chromatographic steps to isolate pure compounds from plant extracts that contain numerous phytochemicals.

Biological Activities

(R)-Isomucronulatol has demonstrated several biological activities that make it a compound of interest for potential therapeutic applications. Research findings suggest multiple mechanisms through which this flavonoid exerts its effects.

Anti-inflammatory Effects

(R)-Isomucronulatol has shown potential anti-inflammatory activity in various models . Studies indicate that the compound may influence inflammatory pathways by modulating the expression of pro-inflammatory cytokines and mediators. This anti-inflammatory effect could partially explain its traditional use in herbal medicine preparations.

Effects on Cellular Processes

Research has revealed that (R)-Isomucronulatol influences cellular functions that may be relevant to inflammatory conditions:

  • Inhibits the proliferation of bone marrow stromal cells (BMSCs) in a TNF-α inflammatory microenvironment

  • Affects apoptotic processes in BMSCs

These cellular effects suggest potential applications in conditions where abnormal cellular proliferation or inflammatory processes play a role in disease pathology.

Effects on Osteoarthritis-Related Molecules

One of the most significant research findings relates to the effects of isomucronulatol derivatives on osteoarthritis (OA). The glucoside form of isomucronulatol (IMG) has been studied for its effects on OA-related molecules in IL-1β-stimulated chondrosarcoma cells .

Studies have shown that IMG can reduce the expression of several molecules implicated in osteoarthritis pathogenesis:

  • Matrix metalloproteinase 13 (MMP13)

  • Cyclooxygenase (COX) enzymes

  • Pro-inflammatory cytokines (TNF-α, IL-1β)

  • Nuclear factor-κB subunit p65

While the effect of IMG alone was moderate, when combined with another compound (ecliptasaponin A), it demonstrated synergistic inhibitory effects on OA-related molecules, suggesting potential therapeutic applications for osteoarthritis .

Current Research Limitations and Future Directions

Despite the promising biological activities of (R)-Isomucronulatol, several research gaps remain that warrant further investigation.

Future Research Directions

Future research on (R)-Isomucronulatol could focus on:

  • Detailed mechanistic studies to elucidate its molecular targets

  • Evaluation of its efficacy in animal models of inflammatory diseases and osteoarthritis

  • Development of semi-synthetic derivatives with enhanced bioavailability or potency

  • Clinical trials to assess its safety and efficacy in human subjects

  • Investigation of potential synergistic effects with other natural compounds or conventional drugs

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